molecular formula C17H17ClINO2 B4909049 3-butoxy-N-(2-chloro-4-iodophenyl)benzamide

3-butoxy-N-(2-chloro-4-iodophenyl)benzamide

Cat. No.: B4909049
M. Wt: 429.7 g/mol
InChI Key: QMTLZXQGLMJQNY-UHFFFAOYSA-N
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Description

3-butoxy-N-(2-chloro-4-iodophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, a chloro group, and an iodo group attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(2-chloro-4-iodophenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the butoxy group: This can be achieved by reacting butanol with a suitable halide under basic conditions to form the butoxy derivative.

    Introduction of the chloro and iodo groups: The phenyl ring can be functionalized with chloro and iodo groups through electrophilic aromatic substitution reactions. This often involves the use of chlorinating and iodinating agents such as thionyl chloride and iodine monochloride.

    Coupling with benzamide: The final step involves coupling the functionalized phenyl ring with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(2-chloro-4-iodophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro and iodo groups can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Butoxy group oxidation can yield butyric acid or butyraldehyde.

    Reduction: Reduction of chloro and iodo groups can produce the corresponding dehalogenated benzamide.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

3-butoxy-N-(2-chloro-4-iodophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(2-chloro-4-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-(2-chlorophenyl)benzamide
  • 3-butoxy-N-(4-iodophenyl)benzamide
  • 3-butoxy-N-(2-chloro-4-bromophenyl)benzamide

Uniqueness

3-butoxy-N-(2-chloro-4-iodophenyl)benzamide is unique due to the presence of both chloro and iodo groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-butoxy-N-(2-chloro-4-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClINO2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-16-8-7-13(19)11-15(16)18/h4-8,10-11H,2-3,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTLZXQGLMJQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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